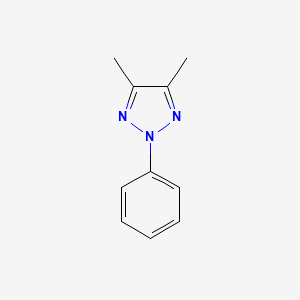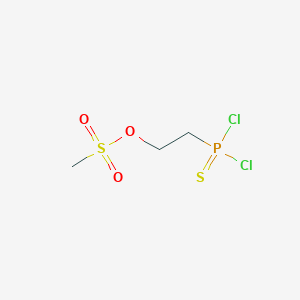
2-(Dichlorophosphorothioyl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichlorophosphorothioyl)ethyl methanesulfonate is a chemical compound known for its unique structure and properties It is an organophosphorus compound that contains both phosphorothioyl and methanesulfonate groups
Preparation Methods
The synthesis of 2-(Dichlorophosphorothioyl)ethyl methanesulfonate typically involves the reaction of dichlorophosphorothioyl chloride with ethyl methanesulfonate. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Dichlorophosphorothioyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of phosphorothioyl derivatives.
Substitution: The compound can undergo substitution reactions where the methanesulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dichlorophosphorothioyl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing phosphorothioyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, leveraging its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(Dichlorophosphorothioyl)ethyl methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function. This reactivity is due to the presence of the phosphorothioyl group, which can undergo nucleophilic attack.
Comparison with Similar Compounds
2-(Dichlorophosphorothioyl)ethyl methanesulfonate can be compared with other similar compounds such as ethyl methanesulfonate and other organophosphorus compounds. Unlike ethyl methanesulfonate, which is primarily used as a mutagen in genetic research, this compound has broader applications due to its unique structure. Similar compounds include:
Ethyl methanesulfonate: Used as a mutagen in genetic research.
Methyl methanesulfonate: Another alkylating agent with similar properties.
Dichlorophosphorothioyl chloride: A precursor in the synthesis of various organophosphorus compounds.
Properties
CAS No. |
58564-43-5 |
|---|---|
Molecular Formula |
C3H7Cl2O3PS2 |
Molecular Weight |
257.1 g/mol |
IUPAC Name |
2-dichlorophosphinothioylethyl methanesulfonate |
InChI |
InChI=1S/C3H7Cl2O3PS2/c1-11(6,7)8-2-3-9(4,5)10/h2-3H2,1H3 |
InChI Key |
VNEPGDMAFGXJET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCP(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



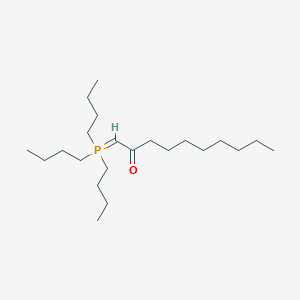



![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
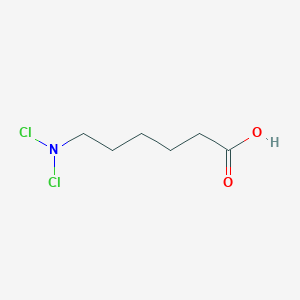
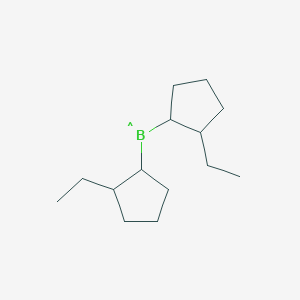
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
